3-Propionamidophenylboronic acid

Overview

Description

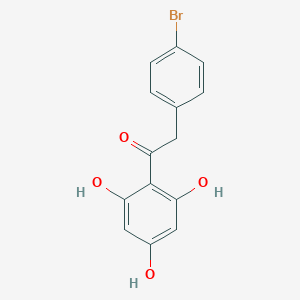

3-Propionamidophenylboronic acid, also known as [3-(propanoylamino)phenyl]boronic acid, is a chemical compound used in laboratory settings . It is known for its ability to interact with other substances in a reversible manner .

Synthesis Analysis

The synthesis of 3-Propionamidophenylboronic acid involves complex chemical processes. One study found that a derivative of this compound, 5-boronopicolinic acid, demonstrated a significantly higher ability to interact with cell surface sialic acid compared to 3-Propionamidophenylboronic acid . Another study found that the phenylboronic acid (PBA)-functionalized polymers synthesized in DMSO by a one-pot polymerization approach displayed high selectivity .Molecular Structure Analysis

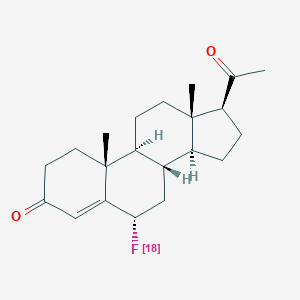

The molecular structure of 3-Propionamidophenylboronic acid is complex and involves various conformations . The structure also proved to be suitable for further chemical conjugation with a well-preserved SA-binding capability .Chemical Reactions Analysis

3-Propionamidophenylboronic acid is known for its ability to reversibly interact with the diol groups found in sugars and glycoproteins . It has been found to have unusually high affinity and selectivity for sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues linked with tumor growth and cancer progression .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Propionamidophenylboronic acid include its ability to interact with other substances in a reversible manner . It is also known for its high affinity and selectivity for sialic acids .Scientific Research Applications

Tumor-Targeting Carrier and Gene Therapy

3-Propionamidophenylboronic acid has been used in constructing tumor-targeting carriers for gene therapy. A study by Yang et al. (2019) demonstrated that phenylboronic acid-modified polyamidoamine could be used as a carrier for delivering short GC rich DNA (GCD) to hepatocellular carcinoma cells. This delivery system was found to induce cell apoptosis and arrest cell cycles, thus exhibiting potent anti-cancer efficacy (Yang et al., 2019).

Nanomaterials in Biomedical Engineering

Phenylboronic acid-containing nanomaterials, which include derivatives of 3-Propionamidophenylboronic acid, have found extensive applications in biomedical engineering due to their unique stimuli-responsive properties. Hasegawa et al. (2015) synthesized phenylboronic acid-containing nanoparticles and found them to have potential applications in drug delivery and other biomedical fields (Hasegawa et al., 2015).

Production of 3-Hydroxypropionic Acid

Chen et al. (2014) explored the use of 3-Propionamidophenylboronic acid in the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Their study highlighted the potential of using yeast as a cell factory for producing bio-based 3-HP and derived acrylates (Chen et al., 2014).

Boron Neutron Capture Therapy (BNCT) and Chemotherapy

3-Propionamidophenylboronic acid has been used in the development of boron-rich nanoparticles for applications in BNCT and chemotherapy for cancer treatment. Zhang et al. (2011) demonstrated that nanoparticles constructed from this compound showed promise in drug delivery, particularly for cancer therapy (Zhang et al., 2011).

Glucose-Sensitive Nanoparticles for Insulin Delivery

Guo et al. (2014) synthesized a glycopolymer based on phenylboronic acid, showing that it has glucose-responsive properties under physiological conditions. This makes it a potential candidate for insulin delivery in diabetes treatment (Guo et al., 2014).

Safety And Hazards

properties

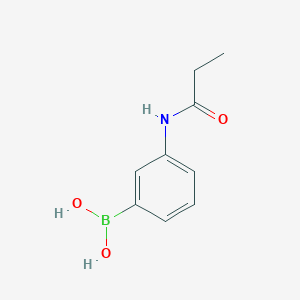

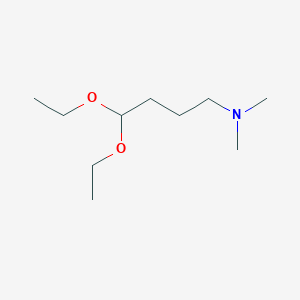

IUPAC Name |

[3-(propanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHHCOKJBCMMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165457 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propionamidophenylboronic acid | |

CAS RN |

153853-43-1 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)

![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)